6-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride
Description
6-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is a substituted benzothiazole derivative characterized by a chloro group at position 6, a methyl group at position 4, and a 4-methylpiperazinyl moiety at position 2 of the benzothiazole core. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or biochemical applications. Its synthesis typically involves nickel-catalyzed cross-coupling reactions, as demonstrated in recent methodologies for 2-substituted benzothiazole derivatives . The compound’s structural features, including the electron-withdrawing chloro group and the electron-donating piperazine ring, influence its reactivity and biological interactions.
Properties
IUPAC Name |
6-chloro-4-methyl-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3S.ClH/c1-9-7-10(14)8-11-12(9)15-13(18-11)17-5-3-16(2)4-6-17;/h7-8H,3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZILTVGHPNJIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N3CCN(CC3)C)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The initial step involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-chloro-3-methylbenzoic acid, under acidic conditions to form the benzo[d]thiazole core.
Introduction of the Piperazine Moiety: The benzo[d]thiazole intermediate is then reacted with 1-methylpiperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to introduce the piperazine moiety.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine moiety.
Hydrolysis: The hydrochloride salt can be hydrolyzed to the free base under basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Aqueous sodium hydroxide or other basic solutions.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized products at the piperazine ring.
Reduction: Reduced derivatives with altered functional groups.
Scientific Research Applications
6-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Benzothiazole derivatives share a common heterocyclic core but differ in substituents, which critically affect their physicochemical and pharmacological properties. Below is a comparative analysis with structurally related compounds:
Physicochemical Properties
- Solubility : The hydrochloride salt form improves aqueous solubility relative to neutral benzothiazoles.
- Lipophilicity (LogP) : The 4-methyl group increases hydrophobicity compared to unsubstituted benzothiazoles but remains lower than fully aromatic analogues (e.g., 2-naphthyl derivatives).
- Stability : The chloro group at position 6 may reduce metabolic degradation compared to electron-donating substituents.
Research Findings and Limitations
Biological Activity
6-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is a synthetic compound belonging to the benzo[d]thiazole class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural features suggest various mechanisms of action that may contribute to its therapeutic applications, particularly in oncology and antimicrobial research.
Chemical Structure and Properties
The compound is characterized by:
- A chloro group at the 6th position.
- A 4-methylpiperazin-1-yl group at the 2nd position on the benzo[d]thiazole ring.
These modifications enhance its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The compound has shown potential as:
- An enzyme inhibitor , particularly in pathways related to cancer cell proliferation.
- A receptor modulator , influencing various signaling pathways critical for cell survival and apoptosis.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
- A431 (epidermoid carcinoma)
- A549 (lung carcinoma)
- H1299 (non-small cell lung cancer)
These studies suggest that the compound can induce apoptosis and arrest the cell cycle at specific phases, enhancing its therapeutic potential against tumors.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assessments have shown efficacy against several pathogenic bacteria, with minimum inhibitory concentration (MIC) values indicating strong activity. The results highlight:
- Effective inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis.
- Potential applications in treating infections resistant to conventional antibiotics.
Case Studies
-
Antitumor Efficacy Study
- A study evaluated twenty-five novel benzothiazole compounds, including this compound, which significantly inhibited cancer cell proliferation and induced apoptosis in vitro. The compound was found to decrease levels of inflammatory markers such as IL-6 and TNF-α, suggesting a dual role in both anticancer and anti-inflammatory pathways .
-
Antimicrobial Evaluation
- Another research project focused on the antimicrobial properties of derivatives similar to this compound. The findings indicated that derivatives exhibited MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, showcasing their potential as new therapeutic agents in combating resistant bacterial strains .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 6-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole | Structure | Anticancer, Antimicrobial |
| 5-Chloro-4-methyl-2-(4-methylpiperidin-1-yl)benzo[d]thiazole | Structure | Anticancer potential but less studied |
This table illustrates how variations in structure can influence biological activity, emphasizing the unique properties of this compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 6-chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride?
- Methodology :
- Cyclization : React 6-chloro-2-aminobenzothiazole derivatives with aromatic carboxylic acids in phosphorus oxychloride (POCl₃) under reflux (110–120°C, 4–6 hours). This forms the benzothiazole core .
- Piperazine Substitution : Introduce the 4-methylpiperazine group via nucleophilic aromatic substitution (NAS) using POCl₃ or DMF as a catalyst. Optimize reaction time (12–24 hours) and temperature (80–100°C) to achieve >70% yield .
- Hydrochloride Salt Formation : Precipitate the final product by adding HCl gas to the free base in anhydrous ethanol .
Q. How is the antimicrobial activity of this compound evaluated in preliminary assays?
- Protocol :
- Strains : Test against Gram-positive (e.g., S. aureus ATCC 25923), Gram-negative (e.g., E. coli ATCC 25922), and fungal strains (e.g., C. albicans ATCC 10231) .
- MIC Determination : Use broth microdilution (CLSI guidelines) with concentrations ranging from 0.5–128 µg/mL. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) .
Advanced Research Questions
Q. How can synthetic yield be improved for the piperazine-substituted benzothiazole intermediate?
- Optimization Strategies :
- Catalyst Screening : Replace DMF with ionic liquids (e.g., [BMIM]Cl) to enhance reaction efficiency (yield increase: 65% → 82%) .
- Microwave-Assisted Synthesis : Reduce reaction time from 18 hours to 45 minutes at 100°C (yield: 78%) .
- Purification : Use column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) instead of recrystallization to minimize product loss .
Q. How to resolve contradictions between antimicrobial activity and computational docking predictions?
- Case Study : If experimental MIC values conflict with in silico binding affinity (e.g., poor activity despite strong docking scores):
- Solubility Testing : Measure logP (HPLC) to assess membrane permeability. A logP >3 may hinder aqueous solubility .
- Metabolic Stability : Incubate the compound with liver microsomes (e.g., human S9 fraction) to evaluate rapid degradation .
- Target Validation : Confirm target engagement via β-lactamase inhibition assays or transcriptional profiling .
Q. What structural modifications enhance selectivity for bacterial vs. mammalian targets?
- SAR Insights :
- Piperazine Modifications : Replace 4-methylpiperazine with a bulkier group (e.g., 4-benzylpiperazine) to reduce hERG channel binding (cardiotoxicity risk) .
- Chloro Substituent : Fluorine substitution at the 6-position improves Gram-negative activity (MIC reduction: 16 → 4 µg/mL) but may increase cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
